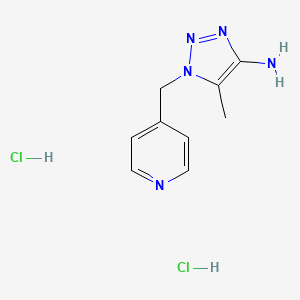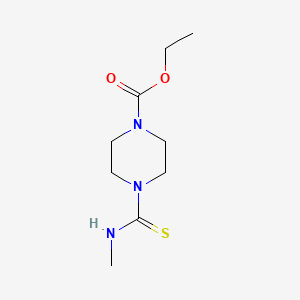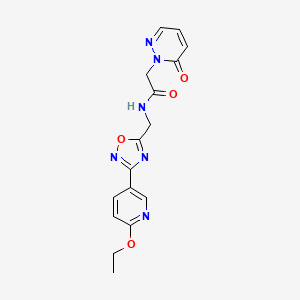![molecular formula C25H20ClN5O3 B2496801 N-(5-chloro-2-methylphenyl)-2-[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide CAS No. 1189707-22-9](/img/structure/B2496801.png)
N-(5-chloro-2-methylphenyl)-2-[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related triazoloquinoxaline derivatives involves multiple steps, including the DCC coupling method and azide coupling method, yielding various amino acid derivatives linked to the triazoloquinoxaline moiety. These methods demonstrate the compound's complex synthesis pathway, highlighting the intricate steps involved in creating such compounds (Fathalla, 2015).
Molecular Structure Analysis
The molecular structure of triazoloquinoxaline derivatives, including similar compounds, is characterized by their fused tricyclic scaffolds, which are obtained through diversified synthesis methods such as the Ugi four-component reaction followed by copper-catalyzed tandem reactions. These structural analyses reveal the compound's complexity and the significance of its tricyclic framework (An et al., 2017).
Chemical Reactions and Properties
Triazoloquinoxaline derivatives undergo various chemical reactions, demonstrating a wide range of chemical properties. These reactions include synthesis methods such as DCC coupling and azide coupling, which result in the formation of compounds with different substituents, indicating the compound's reactive versatility and its potential for further chemical modifications (Fathalla, 2015).
Physical Properties Analysis
While specific details on the physical properties of "N-(5-chloro-2-methylphenyl)-2-[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide" were not directly available, related compounds in the triazoloquinoxaline series exhibit properties influenced by their molecular structure, including solubility and melting points, which are critical for understanding their behavior in different environments (An et al., 2017).
Chemical Properties Analysis
The chemical properties of triazoloquinoxaline derivatives, including reactivity, stability, and interaction with various reagents, are pivotal for their application in synthesis and potential pharmacological uses. These properties are defined by the compound's intricate molecular structure and the presence of various functional groups, facilitating a range of chemical reactions and interactions (Fathalla, 2015).
Scientific Research Applications
Chemical Synthesis and Drug Development
Research in the field of heterocyclic compounds, such as triazoloquinoxaline derivatives, focuses on the development of novel molecules with potential therapeutic effects. The synthesis methodologies often involve multi-step reactions that yield diverse structures, which can be further modified for enhanced biological activity. For instance, the synthesis of methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates showcases a method for attaching amino acid derivatives to the triazoloquinoxaline moiety, providing a pathway for the development of new drugs with specific biological activities (Fathalla, 2015).
Anticancer Activity
Some derivatives of triazolo[4,3-a]quinoline have been designed and synthesized with the aim of meeting the structural requirements for anticancer activity. These compounds have been evaluated for their cytotoxicity against human cancer cell lines, with several showing significant activity. This research highlights the potential of triazoloquinoxaline derivatives in the development of new anticancer agents (Reddy et al., 2015).
Antidepressant and Anticonvulsant Agents
The exploration of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines has identified several compounds with promising therapeutic potential as novel and rapid-acting antidepressant agents. These compounds exhibit significant activity in behavioral despair models in rats, suggesting their potential use in treating depression. Furthermore, their interaction with adenosine receptors highlights a complex mechanism of action that could lead to the development of new antidepressant drugs with rapid onset (Sarges et al., 1990).
Positive Inotropic Activity
Research into N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives has shown that these compounds exhibit positive inotropic activity, potentially useful in the treatment of heart failure. By measuring left atrium stroke volume on isolated rabbit heart preparations, several compounds have been identified that demonstrate favorable activity compared to standard drugs, indicating their potential as therapeutic agents in cardiovascular diseases (Zhang et al., 2008).
Antimicrobial and Antiprotozoal Activities
Quinoxaline-based compounds, including those with oxadiazole structures, have shown promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities. The synthesis and evaluation of these compounds highlight the potential of quinoxaline derivatives as broad-spectrum antimicrobial agents. This research contributes to the ongoing search for new treatments for infectious diseases caused by bacteria, fungi, and protozoa (Patel et al., 2017).
properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[4-(2-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN5O3/c1-15-11-12-17(26)13-19(15)27-22(32)14-30-25(33)31-20-9-5-4-8-18(20)28-24(23(31)29-30)34-21-10-6-3-7-16(21)2/h3-13H,14H2,1-2H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPWVSCZPJSFQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC=CC=C5C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-2-[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(6-methylpyridin-3-yl)methanone](/img/structure/B2496718.png)
![Methyl 2-[(2-chlorophenyl)sulfamoyl]benzoate](/img/structure/B2496719.png)




![N-[(2-Cyclopropyl-1,3-oxazol-5-yl)methyl]-N-(2-methylcyclohexyl)prop-2-enamide](/img/structure/B2496725.png)


![4-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide](/img/structure/B2496732.png)



![N-(5-chloro-2-methoxyphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2496740.png)